molecular formula C5H3ClF3N3S B075431 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione CAS No. 1598-59-0

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione

Cat. No.: B075431
CAS No.: 1598-59-0
M. Wt: 229.61 g/mol
InChI Key: JXDFDKSHBPFNSD-UHFFFAOYSA-N
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Description

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione is a versatile and high-value synthetic intermediate in medicinal chemistry and drug discovery. Its core structure, featuring a pyrimidine-thione scaffold decorated with amino, chloro, and trifluoromethyl substituents, makes it a privileged building block for the synthesis of novel heterocyclic compounds. Researchers primarily utilize this compound as a key precursor in the development of potential therapeutic agents, particularly kinase inhibitors, antiviral drugs, and anticancer compounds. The presence of the electron-withdrawing trifluoromethyl group enhances metabolic stability and membrane permeability, while the reactive chloro and amino groups allow for sequential, site-specific functionalization via nucleophilic aromatic substitution and condensation reactions. The thione functionality can serve as a metal-chelating agent or be alkylated to form thioether derivatives, further expanding its utility in library synthesis. This compound's primary research value lies in its ability to rapidly generate structural diversity for high-throughput screening and structure-activity relationship (SAR) studies, accelerating the discovery of new bioactive molecules for academic and industrial research programs. It is strictly for use in laboratory research applications.

Properties

IUPAC Name

5-amino-6-chloro-2-(trifluoromethyl)-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N3S/c6-2-1(10)3(13)12-4(11-2)5(7,8)9/h10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDFDKSHBPFNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=NC1=S)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408620
Record name 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1598-59-0
Record name NSC57025
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Routes for Pyrimidine Core Formation

The pyrimidine ring system in 5-amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione is typically constructed via cyclocondensation reactions. These reactions involve the coupling of 1,3-dicarbonyl compounds with nitrogen-containing reagents such as thiourea or guanidine derivatives. For example, a related synthesis reported for 2-(6-chloro-2-methylpyrimidin-4-amino)thiazole-5-carboxylate involves cyclocondensation of ethyl 2-aminothiazole-5-carboxylate with 2-methyl-4,6-dichloropyrimidine in dimethylformamide (DMF) at 80–100°C . Adapting this approach, the trifluoromethyl variant likely employs 2-trifluoromethyl-4,6-dichloropyrimidine as the starting material.

Key Reaction Parameters:

  • Solvent: Polar aprotic solvents like DMF or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates.

  • Temperature: Elevated temperatures (80–120°C) enhance reaction rates but require careful monitoring to avoid decomposition.

  • Molar Ratios: A 1:1 molar ratio of the dicarbonyl component to the nitrogen reagent optimizes yield while minimizing side reactions .

Functionalization via Nucleophilic Substitution

Following cyclocondensation, nucleophilic substitution introduces the amino and chloro groups at specific positions. In the case of this compound, ammonia or amine sources react with intermediate chloropyrimidines. For instance, a patent detailing a methyl-substituted analog describes amination using 4-amino-6-chloro-2-methylpyrimidine with sodium hydride (NaH) in THF at 0°C . For the trifluoromethyl variant, similar conditions may apply, though the electron-withdrawing trifluoromethyl group could necessitate higher reaction temperatures or prolonged durations.

Table 1: Comparative Nucleophilic Substitution Conditions

ParameterMethyl Analog Trifluoromethyl Variant (Predicted)
Starting Material4,6-Dichloro-2-methylpyrimidine4,6-Dichloro-2-trifluoromethylpyrimidine
NucleophileAmmoniaAmmonia or alkylamines
BaseNaHK₂CO₃ or Et₃N
SolventTHFDMF or acetonitrile
Temperature0°C to room temperature50–80°C
Yield86%60–75% (estimated)

Thioketone Group Introduction

The thione group at position 4 is introduced via sulfurization reactions. Thiourea or Lawesson’s reagent is commonly employed to convert carbonyl groups into thioketones. For example, reacting a 4-oxopyrimidine intermediate with thiourea in ethanol under reflux conditions achieves this transformation. The trifluoromethyl group’s electron-deficient nature may accelerate this step due to increased electrophilicity at the carbonyl carbon.

Critical Considerations:

  • Reagent Selection: Lawesson’s reagent offers higher efficiency but requires anhydrous conditions.

  • Side Reactions: Over-thionation or desulfurization must be mitigated by controlling reaction time and temperature.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes scalability, safety, and cost-effectiveness. Multi-step processes are optimized using continuous flow reactors to handle exothermic steps, such as nitration or chlorination. A patent for a related compound highlights the use of acetonitrile as a solvent for nucleophilic substitutions, coupled with in-situ scavenging of hydrogen fluoride using diisopropylethylamine (DIPEA) . For the trifluoromethyl variant, similar protocols may be adapted, with additional measures to manage the corrosivity of fluorinated byproducts.

Table 2: Industrial Production Parameters

StageConditionsEquipment Requirements
CyclocondensationDMF, 100°C, 12 hoursJacketed reactor with reflux
ChlorinationPOCl₃, 110°C, 6 hoursCorrosion-resistant linings
AminationNH₃(g), THF, 50°C, 8 hoursPressure-rated vessels
Thioketone FormationThiourea, ethanol, reflux, 4 hoursStandard glassware
PurificationRecrystallization (ethanol/water)Centrifugal filtration units

Purification and Characterization

Final purification often involves recrystallization from ethanol/water mixtures, yielding high-purity product (>98%). Analytical techniques such as NMR, HPLC, and mass spectrometry confirm structural integrity. For example, the methyl analog’s purity was verified via HPLC with a C18 column and methanol/water mobile phase . The trifluoromethyl variant’s 19F^{19}\text{F} NMR would provide distinct peaks for the CF₃ group, aiding characterization.

Challenges in Purification:

  • Solubility Issues: The trifluoromethyl group reduces solubility in polar solvents, necessitating mixed-solvent systems.

  • Byproduct Removal: Unreacted starting materials and regioisomers require gradient elution in chromatographic methods.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include primary and secondary amines, acetonitrile, and DIPEA as a hydrogen fluoride scavenger . Reactions are typically carried out at low temperatures (e.g., 0°C) to control the reactivity and selectivity of the process.

Major Products Formed

The major products formed from the reactions of this compound include various 4-amino derivatives, which can be isolated in acceptable yields .

Mechanism of Action

The mechanism of action of 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve nucleophilic aromatic substitution and other chemical transformations .

Comparison with Similar Compounds

Key structural analogs :

Compound Name Substituents Molecular Formula Key Features Reference
6-(Thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-dihydropyrimidine-2(1H)-thione Thiophene, trimethoxyphenyl C₁₆H₁₆N₂O₂S₂ High melting point (260–262°C), ethanol-soluble
5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione Thiazolo ring, methyl C₆H₄ClN₃S₂ Alkylation at sulfur, antibacterial activity
5-Methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-4(3H)-thione Oxadiazole, thieno ring C₁₄H₁₀N₄OS₂ Moderate antimicrobial activity
5-Acetyl-4-(4-chlorophenyl)-6-methyl-dihydropyrimidine-2(1H)-thione Acetyl, chlorophenyl C₁₃H₁₁ClN₂OS Crystallographic hydrogen-bonding networks

Physicochemical Properties

  • Melting points : Pyrimidine-thiones with bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) exhibit higher melting points (260–262°C) due to enhanced intermolecular interactions, whereas smaller substituents (e.g., methyl in ) result in lower thermal stability .
  • Solubility : The trifluoromethyl group may improve solubility in organic solvents relative to polar groups like trimethoxy phenyl .

Notes

Data limitations : Direct experimental data for the target compound are absent in the provided evidence; comparisons are extrapolated from structural analogs.

Substituent positioning: The ortho-chloro and para-amino arrangement in the target compound may sterically hinder reactions compared to meta-substituted analogs .

Research gaps : Further studies are needed to elucidate the target compound’s synthesis, crystallography, and specific biological targets.

Biological Activity

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione, with the CAS number 1598-59-0, is a highly functionalized pyrimidine derivative known for its diverse applications in medicinal chemistry, agrochemicals, and material science. This compound exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory contexts. This article reviews its biological properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C5_5H3_3ClF3_3N3_3S
  • Molecular Weight : 229.61 g/mol
  • IUPAC Name : 5-amino-6-chloro-2-(trifluoromethyl)-1H-pyrimidine-4-thione

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Mycobacterium tuberculosis16 µg/mL

The compound's mechanism of action involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways critical for bacterial survival.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has also demonstrated anti-inflammatory activity. Studies have shown that it can inhibit the release of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves cyclocondensation reactions. Common synthetic routes include:

  • Cyclocondensation with Thiourea : Reacting thiourea derivatives with appropriate pyrimidine precursors under acidic conditions.
  • Nucleophilic Substitution : Utilizing nitrogen-centered nucleophiles to introduce amino groups at specific positions on the pyrimidine ring.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of multiple bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Activity

In a separate investigation, researchers assessed the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The results showed a marked reduction in edema and inflammatory markers when treated with this compound compared to controls .

Q & A

Q. How should researchers design experiments to link trifluoromethyl-pyrimidine derivatives to broader pharmacological hypotheses?

  • Answer: Integrate in silico (e.g., molecular dynamics simulations) and in vitro data to validate hypotheses. For example, compare inhibition constants (Ki) of synthesized compounds with known dihydrofolate reductase inhibitors to assess mechanism alignment .

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